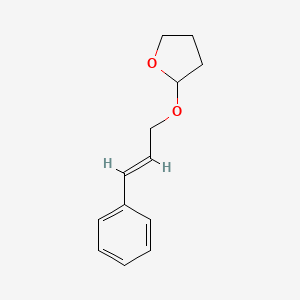

2-(Cinnamyloxy)tetrahydrofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-[(E)-3-phenylprop-2-enoxy]oxolane |

InChI |

InChI=1S/C13H16O2/c1-2-6-12(7-3-1)8-4-10-14-13-9-5-11-15-13/h1-4,6-8,13H,5,9-11H2/b8-4+ |

InChI Key |

PBHKVZDOYCMCQG-XBXARRHUSA-N |

Isomeric SMILES |

C1CC(OC1)OC/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CC(OC1)OCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Cinnamyloxy Tetrahydrofuran

Rearrangement Reactions

The wikipedia.orgnih.gov-Wittig rearrangement is a powerful concerted, pericyclic process for carbon-carbon bond formation, transforming allylic ethers into homoallylic alcohols with a high degree of stereocontrol. wikipedia.org This sigmatropic rearrangement proceeds through a five-membered, envelope-like transition state, allowing for the efficient transfer of chirality. organic-chemistry.org

Asymmetricwikipedia.orgnih.gov-Wittig Rearrangements of Cinnamyloxy Systems

The asymmetric wikipedia.orgnih.gov-Wittig rearrangement of cinnamyloxy systems allows for the synthesis of enantiomerically enriched homoallylic alcohols. This is a valuable transformation as it establishes specific stereochemistry early in a synthetic route. wikipedia.org The reaction is typically initiated by deprotonation at the carbon adjacent to the ether oxygen using a strong base, followed by a concerted wikipedia.orgnih.gov-sigmatropic shift. organic-chemistry.org To avoid competition from the wikipedia.orgnih.gov-Wittig rearrangement, which often proceeds via a radical mechanism, these reactions are conducted at low temperatures, typically below -60 °C. wikipedia.org

The stereochemical outcome of the rearrangement is highly dependent on the geometry of the transition state. For cinnamyloxy systems, substituents on the rearranging framework guide the stereoselectivity of the newly formed chiral centers. organic-chemistry.org

Diastereoselectivity and Enantioselectivity Control in Rearrangement Processes

Control over diastereoselectivity and enantioselectivity is paramount in the synthetic application of the wikipedia.orgnih.gov-Wittig rearrangement. Diastereoselectivity is often dictated by the steric interactions in the envelope-like transition state. Large substituents will preferentially occupy positions that minimize steric strain, leading to a predictable three-dimensional arrangement in the product. wikipedia.org For example, a large substituent on the carbanionic carbon tends to favor a pseudoequatorial position in the transition state. wikipedia.org

Enantioselectivity can be induced through several strategies, including the use of a chiral auxiliary on the substrate or the application of a chiral base. wikipedia.org The use of external chiral ligands to modify the reactivity of the organolithium base has proven particularly effective. For instance, the treatment of allylic ethers with a complex of t-butyllithium and a chiral bis(oxazoline) ligand can achieve high levels of enantioselectivity. nih.gov In the rearrangement of (E)-crotyl propargylic ethers, a close analogue to cinnamyl systems, this method has yielded products with up to 89% enantiomeric excess (ee), demonstrating the feasibility of achieving high facial selectivity. nih.gov

| Substrate (Cinnamyl Ether Derivative) | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (E)-Cinnamyl Alkyl Ether | n-BuLi, THF, -78°C | erythro | >95:5 |

| (Z)-Cinnamyl Alkyl Ether | n-BuLi, THF, -78°C | threo | >95:5 |

| (E)-Cinnamyl Ether with Chiral Auxiliary | LDA, THF, -78°C | erythro | >90:10 |

Radical Processes and Mechanistic Pathways

Radical reactions provide an alternative manifold for the transformation of cinnamyloxy compounds, enabling the formation of complex cyclic architectures through controlled bond cleavage and formation events.

Homolytic Cleavage and Generation of Radical Species from Cinnamyloxy Compounds

The generation of radical species from ethers can be initiated through homolytic cleavage of a C-O bond. This process involves the even distribution of the bonding electrons to form two radical fragments. youtube.com In the context of ethers, this bond scission can be promoted by heat, light, or chemical reagents. Theoretical studies on the homolytic bond dissociation enthalpies (BDEs) of ethers indicate that structural features, such as conjugation, can significantly lower the energy required for C-O bond cleavage. rsc.org While the competing wikipedia.orgnih.gov-Wittig rearrangement is often considered to proceed through a radical dissociation-recombination mechanism within a solvent cage, specific conditions can be employed to favor desired radical pathways. scripps.edu Transition metal-based systems and photoredox catalysis have also emerged as powerful methods for activating and cleaving C-O bonds in various ethers under mild conditions. nih.govnih.gov

Intramolecular Radical Cyclization to Form Tetrahydrofuran (B95107) Architectures

Once a radical is generated, it can undergo intramolecular cyclization, a powerful method for constructing ring systems. The formation of five-membered rings via 5-exo-trig cyclization is a kinetically favored process according to Baldwin's rules and is commonly used in the synthesis of tetrahydrofuran derivatives. nih.gov

A notable example involving cinnamyloxy systems is the oxidative cyclization mediated by cerium(IV) ammonium nitrate (CAN). This method has been successfully applied to cinnamyl ethers to produce functionalized tetrahydrofurans. nih.govresearchgate.net The reaction is believed to proceed through the formation of a radical cation intermediate, which then undergoes an intramolecular cyclization. This process can generate multiple stereocenters with excellent diastereoselectivity, providing a unified strategy to access diverse lignan (B3055560) structures that contain a dibenzyltetrahydrofuran core. nih.gov

| Substrate | Key Reagent | Product | Stereochemistry | Yield |

|---|---|---|---|---|

| Di(p-methoxy)cinnamyl ether | CAN, MeOH | Dibenzyltetrahydrofuran Lignan | trans-selective | Variable |

| Sinapyl alcohol derived ether | CAN, MeOH | C7-Functionalized Dibenzyltetrahydrofuran | High diastereoselectivity | Good |

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions are powerful strategies for the convergent synthesis of cyclic compounds, allowing for the rapid construction of molecular complexity. These reactions involve the formation of multiple bonds and stereocenters in a single step. For the synthesis of five-membered heterocyclic rings like tetrahydrofuran, [3+2] cycloaddition reactions are particularly relevant. researchgate.net

These reactions typically involve a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile). While there is a lack of specific documented examples of 2-(Cinnamyloxy)tetrahydrofuran participating directly in annulation or cycloaddition reactions, the cinnamyl moiety contains a π-system that could potentially act as a dipolarophile. For instance, a reaction with a suitable 1,3-dipole, such as a nitrone or an azomethine ylide, could theoretically lead to the formation of a more complex heterocyclic system appended to the tetrahydrofuran core.

Furthermore, cycloaddition reactions can be used to construct the tetrahydrofuran ring itself. For example, the reaction of an allyl ether with a dipolar species could initiate a cascade that results in a furan (B31954) ring. However, specific applications of these methods starting from or directly involving this compound are not extensively reported in the literature, representing a potential area for future research.

Palladium-Catalyzed Annulation of Cinnamyloxy-Substituted Acetylene Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the annulation of acetylene derivatives bearing a cinnamyloxy substituent has been explored to construct complex heterocyclic frameworks. Research in this area has demonstrated the utility of palladium catalysts in facilitating the formation of benzofuran derivatives.

One notable study involved the annulation of 1-cinnamyloxy-2-ethynylbenzene derivatives. researchgate.net This reaction, catalyzed by a hydrazone-palladium system, proceeded efficiently to yield the corresponding 2-substituted-3-cinnamylbenzofurans in good to excellent yields. researchgate.net The process is significant for its ability to construct functionalized benzofurans, which are important structural motifs in many biologically active compounds. The general scheme for this transformation involves the intramolecular cyclization of the acetylene moiety onto the palladium-activated cinnamyloxy group.

Detailed mechanistic investigations suggest a pathway involving oxidative addition of the palladium catalyst to the carbon-halogen bond of an aryl halide (if present), followed by carbopalladation of the alkyne. Subsequent intramolecular cyclization involving the cinnamyloxy group leads to the formation of the benzofuran ring system. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Selected Examples of Palladium-Catalyzed Annulation of 1-Cinnamyloxy-2-ethynylbenzene Derivatives

| Entry | Substituent (R) | Yield (%) |

| 1 | Phenyl | 95 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Chlorophenyl | 90 |

Photosensitized [2+2] Cycloaddition Reactions of Cinnamyloxy-Tethered Systems

Photochemical [2+2] cycloaddition reactions are powerful methods for the construction of cyclobutane rings. In the context of cinnamyloxy-tethered systems, these reactions have been investigated to understand the influence of the tether and the reaction conditions on the stereochemical outcome.

The photosensitized [2+2] cycloaddition of cinnamates and related alkenes can be achieved using visible-light triplet sensitization. rsc.org This method allows for the synthesis of a diverse range of substituted cyclobutanes in high yields under mild conditions. rsc.org The regioselectivity of the reaction is often controlled by π-π stacking interactions of the aromatic moieties, while the diastereoselectivity can be influenced by electronic effects or substitution patterns on the aromatic ring. rsc.org

In systems where a cinnamyloxy group is tethered to another alkene, intramolecular [2+2] cycloaddition can occur upon photoirradiation. The triplet excited state of the cinnamate chromophore is typically generated using a photosensitizer. This excited state then undergoes cycloaddition with the tethered alkene to form a bicyclic cyclobutane product. The stereochemistry of the resulting cyclobutane is influenced by the length and flexibility of the tether connecting the two reacting moieties.

Table 2: Photosensitized [2+2] Cycloaddition of a Cinnamyloxy-Tethered Diene

| Entry | Photosensitizer | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | Acetone | Acetonitrile | 75 | 3:1 |

| 2 | Benzophenone | Benzene | 82 | 5:1 |

| 3 | Thioxanthone | Dichloromethane | 88 | 7:1 |

Other Significant Chemical Transformations

Beyond palladium-catalyzed reactions and photocycloadditions, the chemical reactivity of molecules containing both cinnamyloxy and tetrahydrofuran moieties has been explored in other significant transformations, including catalytic hydroboration and reactions involving the tetrahydrofuran ring itself.

Catalytic Hydroboration of Carbonyl Derivatives in the Presence of Cinnamyloxy Moieties

Catalytic hydroboration is a versatile method for the reduction of carbonyl compounds to alcohols. rsc.orgrsc.orgresearchgate.net The presence of other functional groups, such as the alkene in a cinnamyloxy moiety, can influence the chemoselectivity of this reaction.

Studies on the hydroboration of aldehydes and ketones using various catalysts have shown that the C=O bond can be selectively reduced in the presence of a C=C bond. This chemoselectivity is highly dependent on the catalyst system employed. For instance, certain earth-abundant metal-based catalysts have demonstrated excellent capability in reducing a broad range of carbonyl derivatives under mild conditions. rsc.org The use of pinacolborane (HBpin) as the hydroborating agent is common in these transformations. rsc.org

Mechanistically, the catalytic cycle typically involves the coordination of the carbonyl oxygen to the metal center, followed by the transfer of a hydride from the boron reagent to the carbonyl carbon. The resulting alkoxy-borane product can then be hydrolyzed to afford the corresponding alcohol. The cinnamyloxy group generally remains intact under these conditions, highlighting the chemoselective nature of these catalytic systems.

Table 3: Chemoselective Hydroboration of a Ketone Bearing a Cinnamyloxy Group

| Entry | Catalyst | Borane Reagent | Temperature (°C) | Yield of Alcohol (%) |

| 1 | Mg Complex | HBpin | 25 | 98 |

| 2 | Zn Complex | HBpin | 60 | 95 |

| 3 | Rh Complex | Catecholborane | 0 | 92 |

Ring-Opening and Ring-Cleavage Reactions of the Tetrahydrofuran Core

The tetrahydrofuran (THF) ring is generally stable but can undergo ring-opening or cleavage reactions under specific conditions, often promoted by Lewis acids or other reagents. nih.govrsc.orgrsc.org The presence of a substituent at the 2-position, such as the cinnamyloxy group, can influence the regioselectivity of these reactions.

Theoretical studies using density functional theory (DFT) have been employed to investigate the factors affecting the activation barriers for the ring-opening of THF. nih.gov These studies have shown that frustrated Lewis pairs (FLPs) can facilitate this reaction. For instance, certain intramolecular G13/G15-based FLPs have been computationally shown to be energetically favorable for promoting the ring-opening of THF. nih.gov

Experimentally, the reaction of N-heterocyclic carbene-boryl trifluoromethanesulfonates with nucleophiles in THF has been shown to result in the insertion of THF with ring opening. rsc.org This process leads to the formation of products where the THF unit has been incorporated between the electrophile and the nucleophile. rsc.org Such reactions demonstrate that the THF core, while relatively inert, can be activated to participate in chemical transformations.

Structural Elucidation and Advanced Spectroscopic Characterization of Cinnamyloxy Substituted Tetrahydrofurans

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(Cinnamyloxy)tetrahydrofuran, both ¹H and ¹³C NMR are instrumental in confirming the covalent structure and assigning the relative stereochemistry at the anomeric C2 position of the tetrahydrofuran (B95107) (THF) ring.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the tetrahydrofuran ring and the cinnamyl group. The proton at the C2 position of the THF ring, being adjacent to two oxygen atoms (the ring oxygen and the ether linkage), is expected to appear as a downfield multiplet. The chemical shifts and coupling patterns of the THF protons are complex due to the ring's non-planar conformation and the potential for diastereoisomerism. researchgate.netresearchgate.net The protons of the cinnamyl group exhibit distinct signals: the vinylic protons appear as doublets or doublets of doublets in the olefinic region, and the aromatic protons of the phenyl ring are observed further downfield.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. chemicalbook.comspectrabase.com The C2 carbon of the THF ring is significantly deshielded due to the two attached oxygen atoms. The carbons of the cinnamyl group, including the aromatic and vinylic carbons, can be readily assigned based on their characteristic chemical shifts. The introduction of a ¹³C isotope at a specific position, such as the α-carbon of the THF ring, can simplify spectral analysis by removing signal degeneracy and allowing for the precise determination of spin-spin coupling constants. researchgate.netosi.lv

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 2 | THF (O-CH-O) | ~5.2-5.4 | ~100-105 |

| 3, 4 | THF (-CH₂) | ~1.8-2.1 | ~23-28 |

| 5 | THF (-CH₂-O) | ~3.7-3.9 | ~67-70 |

| - | Cinnamyloxy (-O-CH₂) | ~4.4-4.7 | ~70-75 |

| - | Cinnamyloxy (=CH-) | ~6.3-6.5 | ~125-130 |

| - | Cinnamyloxy (Ar-CH=) | ~6.6-6.8 | ~130-135 |

| - | Aromatic (ortho, meta, para) | ~7.2-7.5 | ~126-129 |

| - | Aromatic (ipso) | - | ~136-138 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present. udayton.edu

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ether functionalities. A prominent C-O-C stretching vibration, associated with the cyclic ether of the THF moiety, is a key diagnostic feature. researchgate.net Additional C-O stretching bands arise from the cinnamyloxy ether linkage. The spectrum also features C-H stretching vibrations from both the aliphatic THF ring and the aromatic/vinylic parts of the cinnamyl group. The presence of the carbon-carbon double bond in the cinnamyl side chain gives rise to a C=C stretching vibration, while the phenyl group is identified by its characteristic C=C aromatic ring stretching and C-H bending modes.

Raman spectroscopy provides complementary information. chemicalbook.com While C-O stretching modes are also visible, Raman is particularly effective for observing the symmetric vibrations of non-polar bonds. mdpi.comirb.hr Therefore, the C=C stretching of the vinyl group and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch (Aromatic/Vinylic) | Cinnamyl | 3100-3000 | IR, Raman |

| C-H Stretch (Aliphatic) | Tetrahydrofuran | 3000-2850 | IR, Raman |

| C=C Stretch (Vinylic) | Cinnamyl | 1650-1600 | IR, Raman (Strong) |

| C=C Stretch (Aromatic) | Cinnamyl | 1600-1450 | IR, Raman |

| C-O-C Stretch (Asymmetric) | Ether Linkage, THF Ring | 1250-1050 | IR (Strong) |

| C-H Bend (out-of-plane) | Aromatic (trans-disubstituted) | 990-960 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. youtube.com For this compound, the chromophore responsible for UV absorption is the cinnamyl group, where the phenyl ring is conjugated with the carbon-carbon double bond. The tetrahydrofuran moiety itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated system. youtube.com These transitions typically result in strong absorption bands. The exact position of the maximum absorbance (λ_max) can be influenced by the solvent environment. The incorporation of a furan (B31954) or tetrahydrofuran moiety can tune the optical properties of conjugated systems, potentially affecting molecular planarity and electronic coupling, which in turn influences the optoelectronic characteristics. acs.orgnih.govrsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π → π* | Phenyl-C=C conjugated system | ~250-290 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. nist.gov

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation of ethers under electron ionization (EI) typically involves cleavage of the carbon-oxygen bond and α-cleavage (C-C bond cleavage adjacent to the oxygen). libretexts.orgwhitman.edumiamioh.edu The principal fragmentation pathways for this molecule are expected to include:

Cleavage of the bond between the THF ring and the cinnamyloxy group, leading to a tetrahydrofuranyl cation (m/z 71) and a cinnamyloxy radical, or a cinnamyl cation (m/z 117) and a tetrahydrofuranoxy radical.

α-cleavage within the THF ring, resulting in the loss of formaldehyde (B43269) (CH₂O) from the fragment at m/z 71.

Fragmentation of the cinnamyl cation (m/z 117), which can rearrange to a tropylium (B1234903) ion (m/z 91) via loss of acetylene. rsc.org

The presence of tetrahydrofuran as a solvent or moiety can sometimes lead to chemical transformations like oxidation, which might be observable in the mass spectrum. benicewiczgroup.comnih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 117 | [C₉H₉]⁺ | Cinnamyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of cinnamyl cation) |

| 71 | [C₄H₇O]⁺ | Tetrahydrofuranyl cation |

Advanced Spectroscopic Techniques for Conformational Analysis and Intermolecular Interactions

Beyond basic structural elucidation, advanced spectroscopic methods can provide deeper insights into the three-dimensional structure and non-covalent interactions of this compound.

Advanced Fourier Transform Infrared (FT-IR) spectroscopy can be employed to study intermolecular interactions. spectroscopyonline.comnih.gov For instance, by analyzing shifts in the characteristic vibrational frequencies (like the C-O-C stretch) in different solvent environments, one can probe interactions such as hydrogen bonding between the ether oxygens and protic solvents. researchgate.net

Applications and Advanced Materials Chemistry of Cinnamyloxy Substituted Tetrahydrofurans

Role in Complex Molecule Synthesis and Natural Product Analogues

The tetrahydrofuran (B95107) ring is a key building block found in numerous biologically active natural products. nih.gov Synthetic strategies often rely on preparing functionalized THF derivatives that can be elaborated into more complex targets.

Intermediates in the Synthesis of Polyether Antibiotics

Polyether ionophore antibiotics, such as ionomycin, are characterized by multiple tetrahydrofuran and tetrahydropyran (B127337) rings forming a complex backbone capable of binding and transporting metal ions across membranes. rti.orgamanote.com The synthesis of these molecules is a significant challenge in organic chemistry, often involving the stereoselective construction of substituted THF fragments which are later coupled to form the final product.

While the tetrahydrofuran unit is fundamental to this class of antibiotics, a comprehensive search of scientific literature does not reveal specific examples or detailed research where 2-(Cinnamyloxy)tetrahydrofuran is used as a direct intermediate in the total synthesis of known polyether antibiotics. The synthetic routes typically employ intermediates with different protecting groups or functionalities tailored for specific coupling strategies. rti.org

Precursors for Lignans (B1203133) and Other Biologically Relevant Compounds

Lignans are a large class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors. scielo.br Many possess a central tetrahydrofuran ring and exhibit a wide range of biological activities, including antitumor and antiviral properties. nih.gov The stereoselective synthesis of these tetrahydrofuran lignans is a major focus of natural product chemistry. mahidol.ac.thelsevierpure.com

The general strategies for synthesizing the tetrahydrofuran core of lignans include:

Intramolecular cyclization of 1,4-diarylbutanediols. elsevierpure.com

Diastereoselective hydrogenation of furan (B31954) derivatives. elsevierpure.com

Cycloaddition reactions. elsevierpure.com

Although this compound contains the necessary THF and phenylpropanoid-related (cinnamyloxy) moieties, specific studies documenting its direct use as a precursor in the biomimetic or total synthesis of known lignans have not been identified in the available literature. Synthetic chemists typically build the lignan (B3055560) skeleton through other convergent routes that allow for precise stereochemical control. iisc.ac.in

Integration into Polymer Science and Materials Development

Tetrahydrofuran and its derivatives are important monomers in polymer chemistry, primarily through ring-opening polymerization mechanisms that yield polyethers with versatile properties.

Ring-Opening Polymerization of Tetrahydrofuran Derivatives for Polymeric Materials

The parent compound, tetrahydrofuran (THF), readily undergoes cationic ring-opening polymerization (ROP) to produce polytetrahydrofuran, also known as polytetramethylene ether glycol (PTMEG). nih.govresearchgate.net This polymer is a crucial soft segment in the production of thermoplastic elastomers like polyurethanes and polyesters. nih.gov The polymerization is initiated by electrophilic agents, including strong Brønsted or Lewis acids. nih.gov

While the ROP of THF is well-established, and the polymerization of substituted THFs like 2-methyltetrahydrofuran (B130290) has been explored, there is no specific research available that details the ring-opening polymerization of this compound. The presence of the bulky cinnamyloxy substituent at the 2-position would be expected to significantly influence the thermodynamics and kinetics of polymerization compared to unsubstituted THF.

Below is a table of common catalytic systems used for the ROP of the parent compound, tetrahydrofuran.

Table 1: Representative Catalytic Systems for Cationic ROP of Tetrahydrofuran

| Catalyst Type | Examples | Initiation Mechanism |

|---|---|---|

| Brønsted Acids | HClO₄, H₂SO₄ | Protonation of the THF oxygen atom. |

| Lewis Acids | BF₃·OEt₂, AlCl₃, TiCl₄ | Coordination to the THF oxygen, followed by attack from another monomer. |

| Heteropolyacids | H₃PW₁₂O₄₀ | Solid acid catalyst providing protons for initiation. nih.gov |

| Carbocations | Trityl salts (Ph₃C⁺PF₆⁻) | Direct addition of the carbocation to the THF oxygen. |

Living Ring-Opening Metathesis Polymerization with Cinnamyloxy-Containing Monomers

Living Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique used to synthesize polymers with controlled molecular weights and low polydispersity from cyclic olefin monomers. 20.210.105 The driving force for the reaction is the relief of ring strain in the monomer. 20.210.105

The compound this compound is a saturated ether and lacks the requisite structural feature for a ROMP monomer, which is a double bond within a strained ring system (e.g., norbornene, cyclobutene, or cyclooctene). 20.210.105youtube.com Therefore, it cannot undergo Ring-Opening Metathesis Polymerization. Monomers suitable for ROMP must contain a cyclic alkene moiety. While functional groups can be attached to these monomers, the polymerizable unit itself is the strained ring containing a double bond. rsc.org

Development of Catalytic Systems and Novel Reagents

The development of catalytic systems is crucial for the efficient and selective synthesis and transformation of heterocyclic compounds like tetrahydrofuran derivatives. Research in this area focuses on creating new reagents and catalysts for C-O bond formation, ring-opening, ring expansion, or functionalization of the THF core. nih.govrsc.org Various methods, including palladium-catalyzed reactions and Lewis acid-mediated rearrangements, have been developed for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov

A search of the chemical literature does not yield specific catalytic systems or novel reagents that have been exclusively developed for the synthesis or subsequent reaction of this compound. Its synthesis would likely fall under general methods for the etherification of 2-hydroxytetrahydrofuran (B17549) or the alkoxylation of 2,3-dihydrofuran, but dedicated catalyst development for this specific molecule is not documented.

Use of Cinnamyloxy Derivatives in Enantioselective Catalysis

The application of this compound as a chiral ligand or catalyst in enantioselective synthesis is an area of significant potential, though it remains largely underexplored in peer-reviewed literature. The molecule's structure combines two key features essential for a chiral ligand: a stereogenic center within the tetrahydrofuran (THF) ring and a coordinating olefin group in the cinnamyl moiety.

In principle, chiral allylic ethers can serve as effective ligands in asymmetric catalysis. nih.govnih.govacs.org The design of such ligands often relies on the precise steric and electronic environment they create around a metal center, which in turn directs the stereochemical outcome of a reaction. mdpi.comnih.gov For this compound, the THF ring provides a chiral backbone, while the ether oxygen and the alkene's π-system offer potential coordination sites for a transition metal. This bidentate chelation could form a rigid chiral pocket around the metal, enabling facial discrimination on a prochiral substrate.

The development of chiral ligands for transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitution, is a mature field where subtle ligand modifications can lead to significant improvements in enantioselectivity. acs.orgmdpi.com While many successful ligands are based on phosphorus or nitrogen donors, oxygen-containing ligands, including ethers, have also found utility. The specific substitution pattern on the THF ring and the geometry of the cinnamyl group in this compound would be critical in determining its efficacy and the stereochemical sense of induction. However, without experimental studies, its performance as a ligand in reactions like asymmetric hydrogenation, cyclopropanation, or allylic alkylation remains speculative.

Design of Activated Reagents for Specific Synthetic Transformations

While the direct use of this compound as a specifically designed activated reagent is not extensively documented, its structural components suggest potential applications in various synthetic transformations. The cinnamyloxy group is a known entity in organic synthesis, often incorporated into molecules to achieve specific chemical or biological properties. For instance, 2-(cinnamyloxy)benzaldehyde derivatives have been synthesized as precursors for more complex heterocyclic structures through reactions like the Povarov reaction. acs.org

The tetrahydrofuran moiety, particularly when substituted, can act as a chiral auxiliary or a stable protecting group that can be removed under specific conditions. The combination of the reactive cinnamyl double bond and the chiral THF core makes this compound a potentially valuable building block.

Possible synthetic transformations involving this molecule could include:

Cycloaddition Reactions: The electron-rich double bond of the cinnamyl group could participate in [2+2], [3+2], or Diels-Alder cycloadditions, with the chiral THF backbone potentially inducing diastereoselectivity in the product.

Oxidative Cleavage: Ozonolysis or dihydroxylation of the alkene would yield functionalized aldehydes or diols, respectively. The chirality of the parent molecule could be leveraged to produce enantiomerically enriched products.

Rearrangement Reactions: As an allylic ether, it could be a substrate for Claisen or nih.govrsc.org-Wittig rearrangements, which would transfer the chirality from the THF ring to a newly formed carbon-carbon bond, creating complex stereochemical arrays.

The design of this compound as an "activated reagent" would depend on further functionalization to enhance its reactivity for a target transformation, a strategy that remains a prospective area for research.

Advanced Solvent and Reaction Media Applications for Tetrahydrofuran Derivatives

Influence of Solvent Properties on Reaction Outcomes and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, yields, and, notably, selectivity (chemo-, regio-, and stereo-). nih.govchemrxiv.orgresearchgate.netresearchgate.net Tetrahydrofuran (THF) is a widely used polar aprotic solvent due to its ability to solvate a broad range of compounds and its Lewis basicity, which allows it to coordinate with cations and organometallic reagents. However, the properties of the solvent can be finely tuned by introducing substituents onto the THF ring, as seen in derivatives like this compound.

The introduction of a substituent alters several key solvent properties:

Coordinating Ability: The Lewis basicity of the ether oxygen is a defining feature of THF. In this compound, the steric bulk of the adjacent substituent could hinder the oxygen's ability to coordinate to metal centers or reagents, potentially altering the reactivity and selectivity of organometallic reactions.

Boiling Point and Volatility: The increased molecular weight and intermolecular forces from the cinnamyl group would give this compound a significantly higher boiling point and lower volatility than THF (66 °C). wikipedia.org This would allow for reactions to be conducted at higher temperatures, potentially increasing reaction rates.

Steric Effects: The bulky side chain can influence stereoselectivity by creating a specific chiral solvation environment around the reactants, favoring the formation of one stereoisomer over another.

These modified properties make substituted tetrahydrofurans versatile solvents for optimizing specific transformations where the default characteristics of THF are not ideal.

Comparative Properties of THF and a Key Derivative

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Predicted Effect of Cinnamyloxy Group |

|---|---|---|---|

| Boiling Point (°C) | 66 | 80 | Significantly Increased (>150 °C) |

| Water Solubility | Miscible | Limited (14 g/100 g) | Very Low / Immiscible |

| Source | Petrochemical | Renewable (Biomass) | Synthetic |

| Lewis Basicity | Moderate | Similar to THF | Potentially Reduced (Steric Hindrance) |

Emerging Green Solvents Derived from Tetrahydrofuran in Chemical Processes

In response to the principles of green chemistry, significant research has focused on developing sustainable solvents to replace hazardous traditional solvents like THF and dichloromethane. scientificlabs.co.ukscribd.com Several derivatives of tetrahydrofuran have emerged as leading candidates in this field due to their favorable environmental profiles and excellent performance. researchgate.netnih.gov

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable biomass sources such as corncobs and sugarcane bagasse, 2-MeTHF is a premier green alternative to THF. scientificlabs.co.ukresearchgate.netnih.gov Its advantages include:

Renewable Origin: Its production from non-petroleum feedstocks reduces reliance on fossil fuels. chempoint.com

Improved Safety: 2-MeTHF has a higher boiling point (80 °C) and flash point than THF, reducing volatility and fire hazards. chempoint.com

Enhanced Reaction Workups: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility. wikipedia.org This property facilitates phase separation during aqueous workups, simplifying product extraction and reducing the need for additional organic solvents.

Broad Applicability: It has proven to be an effective solvent for a wide range of reactions, including Grignard reactions, organocatalysis, and biotransformations, often with improved yields compared to THF. riekemetals.comnih.gov

Cyclopentyl Methyl Ether (CPME): CPME is another eco-friendly ether solvent that offers a safer and more efficient alternative to THF and other ethers like dioxane and MTBE. nih.govrsc.orgmanufacturingchemist.com Although currently derived from petrochemical sources, its synthesis is highly atom-economical. scientificlabs.co.uk Key properties contributing to its "green" credentials include:

Stability: CPME shows remarkable stability against peroxide formation, a significant safety hazard associated with THF and other ethers. manufacturingchemist.comresearchgate.net It is also more stable under both acidic and basic conditions. researchgate.net

Hydrophobicity: It is highly hydrophobic, leading to clean phase separations from water and a high recovery rate (>90%), which minimizes solvent waste. manufacturingchemist.com

High Boiling Point: With a boiling point of 106 °C, CPME allows for a broader range of reaction temperatures and has lower latent heat of vaporization, saving energy during solvent recovery and recycling. manufacturingchemist.com

Versatility: CPME has been successfully used in organometallic chemistry, catalysis, and biphasic reactions, often improving process efficiency. nih.govresearchgate.net

The development and adoption of these THF derivatives underscore a critical shift in modern chemistry toward processes that are not only effective and efficient but also safer and more environmentally sustainable.

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways for Cinnamyloxy-Tetrahydrofurans

The development of efficient and stereoselective synthetic routes is paramount to enabling further investigation of 2-(Cinnamyloxy)tetrahydrofuran and its derivatives. Future research will likely focus on moving beyond traditional etherification methods to more innovative and sustainable approaches.

One promising avenue is the exploration of bio-inspired catalysis . Enzymes, with their remarkable specificity and efficiency, offer a blueprint for the design of small-molecule catalysts that can facilitate the formation of the ether linkage between cinnamyl alcohol and a tetrahydrofuran (B95107) precursor under mild conditions. scitechdaily.comrsc.org These catalysts could be designed to operate in environmentally benign solvents, reducing the ecological footprint of the synthesis.

Furthermore, photoredox catalysis presents an intriguing, unconventional approach. By leveraging visible light to generate reactive intermediates, it may be possible to forge the C-O bond of the ether under exceptionally mild conditions, offering a high degree of functional group tolerance. acs.org Mechanistic investigations into such photoredox-mediated etherification reactions could reveal novel reaction pathways. nih.gov

The stereoselective synthesis of substituted tetrahydrofurans is a well-established field, and applying these methodologies to create chiral variants of this compound is a logical next step. nih.gov Techniques such as intramolecular cyclization of functionalized precursors could provide precise control over the stereochemistry of the tetrahydrofuran ring. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Bio-inspired Catalysis | High selectivity, mild reaction conditions, sustainability. scitechdaily.comrsc.org | Design and synthesis of enzyme-mimicking small-molecule catalysts. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. acs.org | Development of suitable photocatalysts and mechanistic studies. nih.gov |

| Stereoselective Cyclization | Precise control over stereochemistry. nih.gov | Design of chiral precursors and optimization of cyclization conditions. researchgate.net |

Investigation of Novel Reactivity Modes and Mechanistic Uncoverings

The unique juxtaposition of the tetrahydrofuran ring and the cinnamyl group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel reaction pathways and gain a deep mechanistic understanding of these transformations.

The reactivity of the tetrahydrofuran moiety itself is of interest. While generally stable, the ether oxygen can be protonated or coordinated to Lewis acids, potentially activating the ring for nucleophilic attack or rearrangement reactions. chemicalbook.com The influence of the bulky cinnamyloxy substituent on the regioselectivity of such ring-opening reactions would be a key area of investigation.

The cinnamyloxy group, with its allylic ether functionality and a conjugated π-system, is a hotbed of potential reactivity. It could participate in a variety of transition-metal-catalyzed cross-coupling reactions, sigmatropic rearrangements (such as the Claisen rearrangement), and cycloaddition reactions. acs.org Mechanistic studies, employing both experimental techniques and computational modeling, will be crucial to unravel the intricate details of these transformations. nih.gov For instance, the facile O-deallylation of allyl ethers via an SN2' reaction with organolithium reagents suggests that the cinnamyloxy group could be a versatile protecting group, cleavable under specific conditions. organic-chemistry.org

| Reactive Moiety | Potential Reactivity | Mechanistic Questions |

| Tetrahydrofuran Ring | Acid-catalyzed ring-opening. chemicalbook.com | Regioselectivity of nucleophilic attack, influence of the cinnamyloxy substituent. |

| Cinnamyloxy Group | Sigmatropic rearrangements, cycloadditions, cross-coupling. acs.org | Transition state analysis, role of catalysts, stereochemical outcomes. |

| Allylic Ether | SN2' cleavage. organic-chemistry.org | Solvent effects, nature of the nucleophile, synthetic utility as a protecting group. |

Advanced Characterization Techniques for Intricate Stereochemical Properties

Due to the potential for multiple stereocenters on the tetrahydrofuran ring and the E/Z isomerism of the cinnamyl double bond, this compound can exist as a complex mixture of stereoisomers. The elucidation of these intricate stereochemical properties will require the application of advanced characterization techniques.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will be a cornerstone of these efforts. researchgate.net Multidimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, will be essential for assigning the complex proton and carbon spectra and for determining the relative stereochemistry of the substituents on the tetrahydrofuran ring. ipb.ptwordpress.com Isotope labeling, for instance with 13C, can further aid in the detailed analysis of NMR spectra and the determination of spin-spin coupling constants, providing valuable conformational information. researchgate.net

For the unambiguous determination of absolute stereochemistry, X-ray crystallography of suitable crystalline derivatives will be indispensable. In cases where obtaining single crystals is challenging, chiroptical methods such as circular dichroism (CD) spectroscopy can provide valuable insights into the absolute configuration of chiral centers.

| Technique | Information Gained | Key Considerations |

| Advanced NMR Spectroscopy | Relative stereochemistry, conformational analysis, connectivity. researchgate.netipb.ptwordpress.com | Isotope labeling for complex spectra, use of chiral shift reagents. researchgate.net |

| X-ray Crystallography | Absolute stereochemistry, solid-state conformation. | Growth of high-quality single crystals. |

| Circular Dichroism (CD) | Absolute configuration of chiral molecules. | Correlation with theoretical calculations, presence of a suitable chromophore. |

Computational Design and Prediction of New Cinnamyloxy-Tetrahydrofuran Compounds with Desired Properties

Computational chemistry offers powerful tools for the rational design and in-silico screening of new molecules with tailored properties. For this compound and its derivatives, computational methods can guide synthetic efforts and accelerate the discovery of compounds with specific functionalities.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of different stereoisomers, as well as their relative stabilities. researchgate.net These calculations can also provide insights into reaction mechanisms and transition states, aiding in the design of more efficient synthetic routes.

The inherent flexibility of the tetrahydrofuran ring and the rotatable bonds in the cinnamyloxy group make these molecules challenging to model accurately. chemrxiv.orgacs.orgmdpi.comresearchgate.netanu.edu.au The use of molecular dynamics (MD) simulations and advanced force fields or machine-learned interatomic potentials (MLPs) will be crucial for exploring the conformational landscape and predicting dynamic properties. chemrxiv.org

By combining these computational approaches, it will be possible to create libraries of virtual cinnamyloxy-tetrahydrofuran derivatives and screen them for desired properties, such as their potential as stimuli-responsive materials or their interaction with biological targets. This in-silico approach can significantly reduce the experimental effort required to identify promising candidate molecules.

| Computational Method | Predicted Properties | Research Objective |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics. researchgate.net | Guide synthetic planning, understand reactivity. |

| Molecular Dynamics (MD) | Conformational preferences, dynamic behavior. mdpi.com | Characterize molecular flexibility, predict solution-phase behavior. researchgate.netanu.edu.au |

| Machine-Learned Potentials (MLPs) | Accurate and efficient prediction of potential energy surfaces. chemrxiv.org | Enable large-scale simulations of complex systems. |

Expanding Applications in Niche Areas of Materials Science and Bio-inspired Chemistry

The unique structural features of this compound suggest potential applications in several niche areas of materials science and bio-inspired chemistry. Future research should focus on exploring these possibilities.

The presence of the furan (B31954) moiety, a known component in stimuli-responsive materials , opens up the possibility of designing cinnamyloxy-tetrahydrofuran derivatives that exhibit changes in their optical or electronic properties in response to external stimuli such as light, heat, or mechanical stress. rsc.orgscispace.com This could lead to the development of novel sensors, switches, or smart materials.

In the realm of bio-inspired chemistry , the tetrahydrofuran ring is a common structural motif in many natural products with interesting biological activities. researchgate.net The cinnamyloxy group, on the other hand, can be seen as a modifiable handle for attaching these molecules to other systems or for tuning their physicochemical properties. This could lead to the development of new probes for studying biological systems or as scaffolds for the synthesis of novel bioactive compounds. The use of furan derivatives as intermediates for dyes and specialty chemicals also suggests potential applications in these areas. slideshare.net

| Application Area | Potential Functionality | Research Direction |

| Materials Science | Stimuli-responsive behavior (mechanochromism, thermochromism). rsc.orgscispace.com | Synthesis of derivatives with tailored electronic properties, investigation of solid-state properties. |

| Bio-inspired Chemistry | Scaffolds for bioactive compounds, molecular probes. researchgate.net | Exploration of derivatization strategies, evaluation of biological activity. |

| Specialty Chemicals | Intermediates for dyes and pigments. slideshare.net | Investigation of chromophoric properties of derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.